molecular formula C8H12O B2859199 Spiro[2.5]octan-4-one CAS No. 2205-98-3

Spiro[2.5]octan-4-one

Cat. No. B2859199
CAS RN: 2205-98-3
M. Wt: 124.183
InChI Key: HBVHIUUQNKYWFQ-UHFFFAOYSA-N
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Description

Spiro[2.5]octan-4-one is a chemical compound with the molecular formula C8H12O . It is a derivative of spiro[2.5]octane, which is a bicyclic compound connected by a single fully-substituted carbon atom .


Synthesis Analysis

The synthesis of spiro[2.5]octan-4-one and its derivatives has been a subject of research. For instance, an efficient one-pot approach for the synthesis of spiro[2.5]octa-4,7-dien-6-ones by employing para-quinone methides has been developed . The reaction proceeded smoothly in high yields under mild conditions without the use of metals .


Molecular Structure Analysis

The molecular structure of spiro[2.5]octan-4-one can be analyzed using various techniques such as NMR experiments . The 3D structure of the compound can also be viewed using computational methods .


Chemical Reactions Analysis

Spiro[2.5]octan-4-one and its derivatives undergo various chemical reactions. For example, spiro[2.5]octa-4,7-dien-6-ones undergo 1,6-conjugate addition induced dearomatization of para-quinone methides . Another study reported that spiro[2.5]octen-4-ones undergo homoconjugate addition with the anion derived from isophorone and with morpholine .


Physical And Chemical Properties Analysis

Spiro[2.5]octan-4-one has a molecular weight of 124.183 g/mol . The boiling point of spiro[2.5]octane, a related compound, is approximately 398.9 K .

Scientific Research Applications

Antioxidant Applications

Spiro[2.5]octan-4-one derivatives have been identified as potent antioxidants. These compounds can prevent damage caused by reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are implicated in various diseases such as cancer, diabetes, and neurodegenerative disorders . The antioxidant properties of these spirocyclic compounds are attributed to their structural similarity to important pharmacophore centers, making them attractive candidates for drug development.

Pharmaceutical Drug Development

The versatility of Spiro[2.5]octan-4-one makes it a valuable scaffold in medicinal chemistry. Its conformational restriction and flexibility allow it to adapt to many biological targets, which is crucial for the discovery of new drugs. Spiro[2.5]octan-4-one derivatives have shown promise in the development of antidiabetic, anticancer, and anti-Alzheimer’s drugs .

Natural Product Synthesis

Spiro[2.5]octan-4-one is a key structural motif in natural products. For instance, Pestalotriols A and B, which feature a unique spiro[2.5]octan skeleton, were isolated from the endophytic fungus Pestalotiopsis fici. These compounds’ structures were elucidated using NMR experiments and electronic circular dichroism calculations, highlighting the importance of spiro[2.5]octan-4-one in the study of natural substances .

Organic–Inorganic Hybrid Materials

Spiro[2.5]octan-4-one derivatives can be incorporated into organic–inorganic hybrid materials, such as metal–organic frameworks (MOFs). These materials are studied for their interactions between organic linkers and metal clusters, and spiro[2.5]octan-4-one derivatives can influence the properties and applications of these hybrids .

Synthetic Methodology Development

Recent advances in synthetic chemistry have focused on the development of new methodologies for constructing spirocyclic compounds. Spiro[2.5]octan-4-one serves as a building block in these syntheses, enabling the creation of complex molecules with potential biological properties .

Bioactive Molecule Isolation

The spiro[2.5]octan skeleton is a common feature in bioactive molecules isolated from various sources. The isolation and characterization of these molecules contribute significantly to the understanding of their biological activities and potential therapeutic applications .

Future Directions

The unique structure of spiro[2.5]octan-4-one and its derivatives make them interesting subjects for future research. For instance, new metabolites featuring a unique spiro[2.5]octane skeleton have been isolated from an endophytic fungus Pestalotiopsis fici . These compounds could potentially have applications in various fields such as medicinal chemistry, organic synthesis, and materials science.

Mechanism of Action

Target of Action

The specific targets of Spiro[2Compounds with a cyclopropyl group, which is a structural feature in many spiro compounds, have demonstrated antifungal, antibacterial, antiviral, and some enzyme inhibition activities .

Mode of Action

The mode of action of Spiro[2It’s worth noting that spiro compounds have been studied for their interaction with hydrogen peroxide catalyzed by manganese complexes bearing aminopyridine tetradentate ligands . This suggests that Spiro[2.5]octan-4-one might interact with its targets through similar mechanisms.

Biochemical Pathways

The specific biochemical pathways influenced by Spiro[2The oxygenation of the cyclopropane-containing mechanistic probes in spiro compounds has been studied . This process involves the initial hydrogen atom transfer-based C-H bond cleavage step, suggesting that Spiro[2.5]octan-4-one might affect similar biochemical pathways.

Result of Action

The specific molecular and cellular effects of Spiro[2The synthesis of spiro compounds has been reported to proceed smoothly in high yields under mild conditions , suggesting that Spiro[2.5]octan-4-one might have similar properties.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of Spiro[2The synthesis of spiro compounds has been reported to proceed smoothly under mild conditions , suggesting that Spiro[2.5]octan-4-one might also be stable under similar conditions.

properties

IUPAC Name

spiro[2.5]octan-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c9-7-3-1-2-4-8(7)5-6-8/h1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBVHIUUQNKYWFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC2)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiro[2.5]octan-4-one

CAS RN

2205-98-3
Record name spiro[2.5]octan-4-one
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